molecular formula C10H17ClN4 B14169419 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride CAS No. 1196145-90-0

2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride

Cat. No.: B14169419
CAS No.: 1196145-90-0
M. Wt: 228.72 g/mol
InChI Key: OQRAXTNIUQLHKA-UHFFFAOYSA-N
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Description

2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring via an ethanamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with pyrrolidine in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid for substitution reactions and various oxidizing or reducing agents for redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Similar in structure but lacks the ethanamine linker.

    2-(Pyrrolidin-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.

Uniqueness

2-(2-(Pyrrolidin-1-YL)pyrimidin-5-YL)ethanamine hydrochloride is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and an ethanamine linker.

Properties

CAS No.

1196145-90-0

Molecular Formula

C10H17ClN4

Molecular Weight

228.72 g/mol

IUPAC Name

2-(2-pyrrolidin-1-ylpyrimidin-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H16N4.ClH/c11-4-3-9-7-12-10(13-8-9)14-5-1-2-6-14;/h7-8H,1-6,11H2;1H

InChI Key

OQRAXTNIUQLHKA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)CCN.Cl

Origin of Product

United States

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